4-phenylthieno[2,3-d]pyridazin-7(6H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H8N2OS |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
4-phenyl-6H-thieno[2,3-d]pyridazin-7-one |
InChI |
InChI=1S/C12H8N2OS/c15-12-11-9(6-7-16-11)10(13-14-12)8-4-2-1-3-5-8/h1-7H,(H,14,15) |
InChI Key |
RKHYUEMVXWPYMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C3=C2C=CS3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Phenylthieno 2,3 D Pyridazin 7 6h One and Analogues
Direct Synthetic Routes to the 4-phenylthieno[2,3-d]pyridazin-7(6H)-one Core
The formation of the bicyclic thienopyridazinone structure is primarily achieved through cyclization reactions, which efficiently construct the pyridazinone ring onto a pre-existing thiophene (B33073) framework. Key precursors for these routes include hydrazones and keto acids derived from thiophene.
Cyclization Reactions from Hydrazone Precursors
Hydrazones derived from substituted thiophenes are versatile intermediates for constructing the pyridazinone ring. The specific choice of cyclizing agent and reaction conditions directs the formation of the desired thieno[2,3-d]pyridazinone core.
Polyphosphate ester (PPE) has been established as an effective reagent for promoting cyclization reactions in the synthesis of various heterocyclic systems, including indoles. researchgate.net This methodology can be applied to the synthesis of thienopyridazinones. The general approach involves the reaction of a 2-aroyl-3-aminothiophene derivative with a hydrazide, followed by cyclization of the resulting aroylhydrazone intermediate using PPE. The PPE acts as both a dehydrating and activating agent, facilitating the intramolecular ring closure to form the pyridazinone ring. This method provides a convenient route to 2,3-disubstituted thieno[2,3-d]pyridazinone derivatives.
An alternative and widely used method involves the direct reaction of a thiophene derivative bearing both a carboxyl group (or its ester) and a keto group with hydrazine (B178648) hydrate (B1144303). For the synthesis of this compound, a suitable precursor would be a 3-benzoylthiophene-2-carboxylic acid derivative. The reaction proceeds through the initial formation of a hydrazone at the keto group, followed by an intramolecular nucleophilic attack of the hydrazone's terminal nitrogen onto the carbonyl of the carboxylic acid or ester. This subsequent cyclization and dehydration afford the final pyridazinone ring fused to the thiophene. This one-pot reaction is often efficient and is a common strategy for preparing 6-substituted pyridazinone derivatives.
General Preparation of Pyridazinone Intermediates via Keto Acids
The reaction between γ-keto acids and hydrazine derivatives is a fundamental and classical method for the synthesis of pyridazin-3(2H)-ones. This principle is directly applicable to the synthesis of the thieno[2,3-d]pyridazinone system. The key intermediate is a thiophene-based keto acid, specifically a 3-aroyl-2-thiophenecarboxylic acid. The condensation of this keto acid with hydrazine hydrate leads to the formation of the heterocyclic pyridazinone ring. The versatility of this method allows for the introduction of various substituents on the phenyl ring (position 4 of the final product) by starting with appropriately substituted benzoylthiophenes.
Table 1: Summary of Direct Synthetic Routes
| Route | Precursor | Key Reagent(s) | Product Core |
| 2.1.1.1 | 1-Aroylhydrazone of 2-aroyl-3-aminothiophene | Polyphosphate Ester (PPE) | This compound |
| 2.1.1.2 | 3-Benzoylthiophene-2-carboxylic acid derivative | Hydrazine Hydrate | This compound |
| 2.1.2 | 3-Aroyl-2-thiophenecarboxylic acid | Hydrazine Hydrate | 4-Aryl-thieno[2,3-d]pyridazin-7(6H)-one |
Synthesis of Structural Analogues and Derivatives of the Thienopyridazinone System
Following the successful synthesis of the core this compound structure, further chemical modifications can be performed to generate a library of related compounds. These modifications can involve altering the core ring system or introducing various substituents.
Ring System Modifications and Substituent Introduction
The functionalization of the thieno[2,3-d]pyridazinone scaffold allows for the exploration of structure-activity relationships. Modifications can be made at several positions:
Substitution on the Phenyl Ring: By starting with different substituted benzoyl chlorides in the initial steps of the synthesis, a wide array of analogues with substituents on the 4-phenyl ring can be prepared. These substitutions can modulate the electronic and steric properties of the molecule.
Alkylation/Acylation of the Pyridazinone Nitrogen (N-6): The nitrogen atom at the 6-position of the pyridazinone ring is nucleophilic and can be readily alkylated or acylated. For example, reaction with alkyl halides in the presence of a base can introduce various alkyl groups at this position.
Modifications of the Thiophene Ring: While more complex, modifications to the thiophene ring itself can be achieved. This could involve electrophilic substitution reactions if the ring is sufficiently activated, though the fused pyridazinone ring is electron-withdrawing and can deactivate the thiophene moiety to such reactions. Alternatively, building the system from an already substituted thiophene precursor is a more common approach.
Conversion of the Carbonyl Group: The ketone at position 7 can be converted to a thione (thioketone) using reagents like Lawesson's reagent. This C=O to C=S conversion can significantly alter the compound's properties.
These synthetic strategies provide a robust platform for the generation of a diverse range of this compound analogues for various chemical and biological investigations. nih.govnih.gov
Strategies for Fusing Thiophene and Pyridazine (B1198779) Rings
The construction of the thieno[2,3-d]pyridazine (B3120762) scaffold itself can be achieved through several convergent strategies that involve the fusion of a thiophene ring with a pyridazine ring.
A common and versatile approach involves the construction of the pyridinone or pyridazinone ring onto a pre-functionalized thiophene scaffold. scielo.brresearchgate.net This often begins with a substituted 2-aminothiophene derivative. For instance, phenylacetylation of aminothiophene carboxylic acid methyl esters followed by cyclization can yield thienopyridinone isomers. nih.govresearchgate.net This strategy allows for the introduction of substituents on the thiophene ring at an early stage of the synthesis.
Another example involves the reaction of 2-aminothiophene-3-carbonitriles with various reagents to build the fused pyridinone ring. scielo.br The specific reagents and conditions determine the final substitution pattern of the heterocyclic system.
Table 2: Synthesis of Thienopyridinones from Thiophene Precursors
| Thiophene Starting Material | Reagents | Product | Ref. |
|---|---|---|---|
| Aminothiophene carboxylic acid methyl esters | Phenylacetylation followed by cyclization | 4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one | nih.govresearchgate.net |
Intramolecular cyclization is a powerful strategy for the formation of the fused thieno[2,3-d]pyridazine ring system. This approach typically involves a thiophene derivative bearing a side chain that can cyclize onto the thiophene ring to form the pyridazine moiety. For instance, Sonogashira cross-coupling of a halogenated thienopyrazine with a suitable alkyne, followed by intramolecular cyclization, has been used to synthesize tricyclic lactones. nih.gov A similar strategy could be adapted for the synthesis of thieno[2,3-d]pyridazines.
Another example is the intramolecular cyclization of 2-(organylmethylthio)pyridines bearing a cyano group, which leads to the formation of thieno[2,3-b]pyridines. scielo.br This type of reaction, often base-catalyzed, proceeds through the formation of a new bond between the sulfur atom and a carbon atom of the pyridine (B92270) ring, followed by aromatization.
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like thieno[2,3-d]pyridazines in a single step from three or more starting materials. orgchemres.org These reactions are highly valued for their ability to rapidly generate molecular diversity.
For example, the synthesis of pyrido[2,3-d]pyrimidines has been achieved through MCRs involving an arylaldehyde, malononitrile, and an aminopyrimidine. nih.gov A similar strategy could be envisioned for the synthesis of thieno[2,3-d]pyridazines by replacing the aminopyrimidine with a suitable thiophene-based precursor. The use of catalysts, including nanocatalysts, can enhance the efficiency and yield of these reactions. nih.govmdpi.com
Table 3: Examples of Multicomponent Reactions for Fused Heterocycles
| Reactants | Catalyst | Product Type | Ref. |
|---|---|---|---|
| Benzaldehyde, Meldrum's acid, 6-aminouracil | InBr₃ | Pyrido[2,3-d]pyrimidine | nih.gov |
| Aryl aldehydes, 5,5-dimethyl cyclohexane-1,3-dione, thiourea | Zinc ferrite (B1171679) nanocatalyst | Hexahydro-1H-quinazoline-5-one | mdpi.com |
Synthesis of Related Heterocyclic Scaffolds with Structural Commonalities
The synthetic methodologies developed for other fused heterocyclic systems with structural similarities to thieno[2,3-d]pyridazines can often be adapted for the synthesis of the target scaffold. For instance, the synthesis of thieno[2,3-b]pyridines, thieno[2,3-d]pyrimidines, and pyrido[2,3-d]pyridazines often involves similar reaction types and intermediates. nih.govmdpi.comnih.gov
The synthesis of pyrido[2,3-d]pyridazine-2,8-dione derivatives, for example, has been achieved through the cyclocondensation of functionalized 2-pyridone substrates with hydrazine monohydrate. nih.gov This highlights the utility of hydrazine and its derivatives in the construction of the pyridazinone ring. Similarly, the synthesis of thieno[3,2-b]pyrrole[3,2-d]pyridazinones involves the formation of the pyridazinone ring via treatment with hydrazine. nih.gov These examples demonstrate that the strategies for constructing the pyridazinone ring are often transferable across different heterocyclic cores.
Pyrrolo[2,3-d]pyridazin-7-ones
Pot 1: Synthesis of Pyrrole-2,3-dione. This step proceeds through a metal-free direct Mannich reaction followed by oxidative aromatization of succinaldehyde (B1195056) with a C-acyl imine, which is generated in situ. rsc.orgrsc.org
Pot 2: Condensation to form Pyrrolo[2,3-d]pyridazin-7-one. The pyrrole-2,3-dione intermediate is then condensed with various hydrazines to yield the final pyrrolo[2,3-d]pyridazin-7-one products in moderate to good yields. rsc.orgrsc.org
An alternative strategy involves the reaction of ethyl 3-cyano-1-beta-D-ribofuranosylpyrrole-2-carboxylate with hydrazine to synthesize 4-amino-1-beta-D-ribofuranosylpyrrolo[2,3-d]pyridazin-7(6H)-one. researchgate.net The structure of the resulting pyrrolo[2,3-d]pyridazin-7(6H)-one was confirmed through a three-step conversion to 1-beta-D-ribofuranosylpyrrolo[2,3-d]pyridazine-4,7(5H,6H)-dione. researchgate.net
Table 1: Synthesis of Pyrrolo[2,3-d]pyridazin-7-one Derivatives
| Entry | Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 1 | Pyrrole-2,3-dione | Hydrazine | Condensation | Pyrrolo[2,3-d]pyridazin-7-one | Moderate to Good | rsc.orgrsc.org |
| 2 | Ethyl 3-cyano-1-beta-D-ribofuranosylpyrrole-2-carboxylate | Hydrazine | - | 4-amino-1-beta-D-ribofuranosylpyrrolo[2,3-d]pyridazin-7(6H)-one | - | researchgate.net |
Bis-Pyridazine and Bis-Thienothiophene Derivatives
The synthesis of bis-pyridazine and bis-thienothiophene derivatives has been explored through various routes, often utilizing thieno[2,3-b]thiophene (B1266192) as a core structural motif. nih.govresearchgate.net
One approach involves using 3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarbohydrazide as a synthon to prepare a series of new bis-heterocycles. researchgate.net For instance, diethyl 3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarboxylate can be reacted with hydrazine hydrate in refluxing ethanol (B145695) to yield the corresponding dicarbohydrazide. researchgate.net This intermediate can then be further reacted to form various bis-heterocyclic systems. researchgate.net
Another strategy describes the synthesis of a new series of thieno[2,3-b]thiophene containing bis-heterocyclic compounds. nih.gov For example, a mixture of 3-methyl-4-phenyl-2,5-bis-(1-N,N-dimethylamino-2-oxo-2-ethyl)thieno[2,3-b]thiophene and urea (B33335) can be reacted to prepare 4,4'-(3-Methyl-4-Phenylthieno[2,3-b]Thiophene-2,5-Diyl)Dipyrimidin-2-Ol. nih.gov
The synthesis of novel bis-pyridazine derivatives has also been reported, designed as a new class of nitrogen heterocyclic compounds. chemistryconferences.orghilarispublisher.com The synthetic strategy for these compounds involves a straightforward and efficient three-step process:
N-alkylation of a starting bis-pyridazine heterocycle. chemistryconferences.orghilarispublisher.com
Substitution with hydrazine to form the second class of derivatives. chemistryconferences.orghilarispublisher.com
Final condensation with aromatic aldehydes to yield the third class of compounds. chemistryconferences.orghilarispublisher.com
Table 2: Synthesis of Bis-Pyridazine and Bis-Thienothiophene Derivatives
| Entry | Starting Material | Reagents | Conditions | Product | Ref |
|---|---|---|---|---|---|
| 1 | Diethyl 3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarboxylate | Hydrazine hydrate | Refluxing ethanol | 3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarbohydrazide | researchgate.net |
| 2 | 3-methyl-4-phenyl-2,5-bis-(1-N,N-dimethylamino-2-oxo-2-ethyl)thieno[2,3-b]thiophene | Urea | - | 4,4'-(3-Methyl-4-Phenylthieno[2,3-b]Thiophene-2,5-Diyl)Dipyrimidin-2-Ol | nih.gov |
| 3 | Bis-pyridazine heterocycle | 1. Alkylating agent; 2. Hydrazine; 3. Aromatic aldehyde | Stepwise reaction | Substituted Bis-pyridazine derivatives | chemistryconferences.orghilarispublisher.com |
Thienopyrimidine Derivatives
Thienopyrimidine derivatives are of significant interest due to their diverse biological activities. researchgate.net Their synthesis can be approached by either constructing the pyrimidine (B1678525) ring onto a starting thiophene or building the thiophene ring onto a pre-existing pyrimidine. researchgate.net
One common method starts with 2-aminothiophene-3-carbonitriles or 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes. mdpi.comnih.gov For example, 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes can be condensed with alkyl or aryl isothiocyanates to form thienylthiourea derivatives. nih.gov These intermediates can then be cyclized using alcoholic potassium hydroxide (B78521) to yield 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones. nih.gov
Another route involves the reaction of 2-(ethylmercapto)-4-mercapto-6-phenyl-5-pyrimidine carbonitrile to synthesize various thieno[2,3-d]pyrimidine (B153573) derivatives. researchgate.net Furthermore, a series of thienopyrimidine compounds have been synthesized and characterized, which have shown inhibitory activity against STAT3. jmb.or.kr
The general synthetic approach can be summarized in the following steps:
Preparation of substituted 2-aminothiophenes. nih.gov
Reaction with isothiocyanates or other cyclizing agents to form the pyrimidine ring. mdpi.comnih.gov
Further modifications and substitutions on the thienopyrimidine core. nih.gov
Table 3: Synthetic Approaches to Thienopyrimidine Derivatives
| Entry | Starting Material | Key Reagents | Product Class | Ref |
|---|---|---|---|---|
| 1 | 2-Amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes | Alkyl/Aryl isothiocyanates, KOH | 3-Substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones | nih.gov |
| 2 | 2-(Ethylmercapto)-4-mercapto-6-phenyl-5-pyrimidine carbonitrile | Various reagents | Thieno[2,3-d]pyrimidine derivatives | researchgate.net |
| 3 | 2-Amino-3-cyano-4,5-disubstituted thiophenes | Triethyl orthoformate, Hydrazine hydrate | Thieno[2,3-d]triazolo[4,3-a]pyrimidines | researchgate.net |
Isoxazolopyridazines
The synthesis of novel isoxazolopyridazine derivatives has been reported, often as part of a broader effort to create various fused pyridazine systems with potential antimicrobial activities. researchgate.net A synthetic route to isoxazolofuropyridazines starts from substituted ethyl 4-oxo-4-phenylbutanoate. researchgate.net This is converted in several steps to a 6-phenyl-4-(pyridin-4-ylmethylene)-4,5-dihydropyridazinone intermediate. researchgate.net
The key step in the formation of the isoxazole (B147169) ring involves the reaction of a precursor with hydroxylamine (B1172632). For example, isoxazolofuropyridazines have been synthesized from sub-benzylidene-furopyridazinones. researchgate.net
The general synthetic sequence can be outlined as:
Synthesis of a suitable pyridazinone precursor. researchgate.net
Functionalization of the pyridazinone ring. researchgate.net
Cyclization with reagents like hydroxylamine to form the fused isoxazole ring. researchgate.net
Table 4: Synthesis of Isoxazolofuropyridazines
| Entry | Precursor | Key Reagent | Product Class | Yield (%) | Ref |
|---|---|---|---|---|---|
| 1 | Sub-benzylidene-furopyridazinones | Hydroxylamine | Isoxazolofuropyridazines | Good (72-90) | researchgate.net |
Triazolo[4,3-b]pyridazines
A series of 3,6-diaryl- rsc.orgresearchgate.netnih.govtriazolo[4,3-b]pyridazines have been designed and synthesized. nih.govacs.org These compounds are developed as rigid analogues of other biologically active molecules. nih.govacs.orgacs.org
The synthetic pathway for these compounds typically involves the construction of the triazole ring onto a pyridazine core. A common strategy is to start with a substituted pyridazine that contains a hydrazinyl group. This hydrazinylpyridazine can then be cyclized with various reagents to form the fused triazole ring. For instance, reaction with an appropriate carboxylic acid or its derivative can lead to the desired triazolo[4,3-b]pyridazine. researchgate.net
In one specific example, a series of 3,6-diaryl- rsc.orgresearchgate.netnih.govtriazolo[4,3-b]pyridazines were synthesized and divided into two types based on the substitution pattern of the aryl groups. nih.gov The synthesis of these compounds exhibited moderate to potent antiproliferative activity. nih.govacs.org
Table 5: Synthesis of Triazolo[4,3-b]pyridazine Derivatives
| Entry | Starting Material | Key Reaction | Product Class | Ref |
|---|---|---|---|---|
| 1 | Hydrazinylpyridazine | Cyclization with carboxylic acid derivative | rsc.orgresearchgate.netnih.govtriazolo[4,3-b]pyridazine | researchgate.net |
| 2 | Substituted Pyridazine | Multi-step synthesis | 3,6-diaryl- rsc.orgresearchgate.netnih.govtriazolo[4,3-b]pyridazines | nih.govacs.org |
Spectroscopic and Structural Characterization of 4 Phenylthieno 2,3 D Pyridazin 7 6h One and Its Derivatives
Advanced Spectroscopic Techniques for Elucidation
Spectroscopic analysis is fundamental to characterizing the molecular structure of 4-phenylthieno[2,3-d]pyridazin-7(6H)-one. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are employed to provide complementary data, leading to an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. One- and two-dimensional NMR experiments are used to assign the proton (¹H) and carbon (¹³C) signals of pyridazinone derivatives. nih.gov
In the ¹H-NMR spectrum of this compound, the protons of the phenyl group would typically appear as a multiplet in the aromatic region (approximately δ 7.0–8.0 ppm). The protons on the thiophene (B33073) ring would also resonate in this region, with their specific chemical shifts and coupling constants providing information about their positions. A key signal would be the N-H proton of the pyridazinone ring, which is expected to appear as a broad singlet, often at a downfield chemical shift, and is exchangeable with D₂O.
The ¹³C-NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon (C=O) of the pyridazinone ring (typically δ 160-165 ppm), the carbons of the phenyl ring, and the carbons of the fused thieno[2,3-d]pyridazine (B3120762) core. uniss.it The chemical shifts of the heterocyclic ring atoms are influenced by the substituents at various positions. nih.gov Advanced techniques like COSY, HSQC, and HMBC experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex derivatives. nih.govnih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Related Pyridazinone Structures This table presents data from similar compounds to illustrate expected chemical shifts.
| Compound Type | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Source |
|---|---|---|---|
| 6-Phenyl-pyridazinone derivative | 8.68 (s, 1H), 7.87 (s, 2H), 7.51 (s, 3H) | 163.49 (C=O), 161.75 (C), 146.63 (C), 133.37 (C), 133.08 (CH), 130.45 (CH), 129.27 (CH x2), 126.12 (CH x2), 125.87 (C) | uniss.it |
| Thiadiazolo[4,5-c]pyridazine derivative | 8.86 (s, 1H, CH), 7.04–7.97 (m, 8H, Ar–H), 3.29 (s, 3H, CH₃), 2.83(s, 2H, CH₂) | 161.8 (C=N), 151.2, 150.0, 145.7, 143.3, 137.0, 133.6, 131.1, 130.5, 129.1, 124.8, 120.5, 48.2 (CH₃), 29.5 (CH₂) | mdpi.com |
Mass Spectrometry (MS, HR-MS)
Mass spectrometry (MS) is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. researchgate.net
For this compound (C₁₂H₈N₂OS), the expected monoisotopic mass would be calculated, and the HRMS analysis would aim to find a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to this exact mass. rsc.orgmdpi.com This technique is crucial for confirming the successful synthesis of the target compound.
Furthermore, the fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. researchgate.net The molecule is broken down into smaller, charged fragments, and the masses of these fragments can help to piece together the structure of the parent molecule. Common fragmentation patterns for related structures often involve cleavages near linker groups or within the heterocyclic rings. mdpi.com
Table 2: Application of Mass Spectrometry
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| MS (ESI, EI) | Molecular weight (m/z of molecular ion) | Confirms the mass of the synthesized compound. |
| HRMS | Exact mass and elemental formula | Provides unambiguous confirmation of the chemical formula (C₁₂H₈N₂OS). researchgate.net |
| MS/MS | Structural fragments | Elucidates the connectivity of the thieno-pyridazine core and the phenyl substituent. researchgate.net |
Infrared Spectroscopy (IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features.
A strong absorption band for the carbonyl group (C=O) of the pyridazinone ring is typically observed in the range of 1670–1690 cm⁻¹. uniss.it Another important feature would be the N-H stretching vibration, which usually appears as a broad band around 3200-3400 cm⁻¹. The C=N bond within the pyridazine (B1198779) ring may show an absorption band around 1620 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching bands for the aromatic rings would appear in the 1450–1600 cm⁻¹ region.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Source for related compounds |
|---|---|---|---|
| Amide | N-H stretch | ~3200-3400 | uniss.it |
| Aromatic | C-H stretch | >3000 | |
| Carbonyl | C=O stretch | ~1670-1690 | uniss.it |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov By obtaining a suitable single crystal of this compound or its derivatives, this technique can provide precise information about bond lengths, bond angles, and torsion angles. mdpi.commdpi.com
The analysis would confirm the planarity of the fused thieno[2,3-d]pyridazine ring system. A key structural parameter of interest would be the dihedral angle between the plane of the pyridazine ring and the attached phenyl group. In similar structures, such as 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one, the benzene and pyridazine rings are twisted with respect to each other. nih.gov The crystal packing is often stabilized by intermolecular interactions, such as hydrogen bonds (e.g., N—H⋯O), which link molecules into a supramolecular network. nih.gov
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's empirical formula and purity. rsc.orgmdpi.com For this compound (C₁₂H₈N₂OS), the calculated elemental composition would be compared against experimental results, with acceptable values typically falling within ±0.4% of the theoretical values. ijpsonline.com
Table 4: Theoretical Elemental Composition of this compound (C₁₂H₈N₂OS)
| Element | Atomic Mass | Number of Atoms | Total Mass | % Composition |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 12 | 144.132 | 63.14% |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.53% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 12.28% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 7.01% |
| Sulfur (S) | 32.06 | 1 | 32.06 | 14.04% |
| Total | | | 228.269 | 100.00% |
Biological and Pharmacological Research of Thienopyridazinone Derivatives
Broad-Spectrum Biological Activity Investigations
General Overview of Pyridazinone Biological Relevance
The pyridazinone nucleus is a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms, and its derivatives are a cornerstone of pharmaceutical research. researchgate.net These compounds are recognized for their diverse pharmacological profiles, which include cardiovascular, anti-inflammatory, analgesic, antidepressant, anticonvulsant, antiplatelet, anticancer, and antimicrobial effects. sarpublication.comscholarsresearchlibrary.com The versatility of the pyridazinone core allows for easy functionalization at various positions, making it an attractive target for designing and synthesizing novel therapeutic agents. nih.gov The fusion of a thiophene (B33073) ring to the pyridazinone system, creating the thienopyridazinone scaffold, further enhances and diversifies its biological potential, leading to compounds with promising activities across different therapeutic areas.
Anti-inflammatory Properties
The pyridazinone core has emerged as a prominent structure in the development of anti-inflammatory agents, often with the benefit of reduced ulcerogenic effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). sarpublication.comnih.gov Derivatives of this class have shown significant potential in treating both acute and chronic inflammatory conditions. nih.gov
Research into thienopyridine analogs, a closely related class, has demonstrated their ability to inhibit pro-inflammatory mediators. nih.gov Certain derivatives significantly inhibited edema in carrageenan and arachidonic acid-induced paw edema models in rats. nih.gov Their mechanism of action involves the inhibition of key inflammatory signaling molecules such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.gov Furthermore, some pyridazinone derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. sarpublication.com The introduction of a chlorine atom to a related pyrido[3,4-d]pyridazin-4(3H)-one structure was also investigated for its anti-inflammatory and anticancer activities. nih.gov
| Compound Class | Model/Target | Observed Effect | Reference |
|---|---|---|---|
| Thienopyridine analogs (BN-4, BN-14, BN-16) | Carrageenan-induced paw edema | Significant inhibition of edema | nih.gov |
| Thienopyridine analogs | LPS-challenged murine macrophages | Inhibition of TNF-α and IL-1β | nih.gov |
| Pyridazinone derivatives | Cyclooxygenase-2 (COX-2) | Potent and selective inhibition | sarpublication.com |
| Pyrido[3,4-d]pyridazin-4(3H)-one derivative | COX-1 and COX-2 Inhibition Assay | Evaluated for anti-inflammatory activity | nih.gov |
Anticancer and Antiproliferative Activities
The thienopyridazinone scaffold and its relatives are subjects of intensive investigation in oncology research. nih.gov Pyridazinone derivatives have been reported to possess significant anticancer activity, and their mechanism of action often involves the inhibition of critical cell signaling pathways. ekb.egunich.it
Specifically, derivatives of the closely related thieno[2,3-d]pyrimidine (B153573) scaffold, which shares the thieno-fused core, have been developed as potent inhibitors of key cancer-related enzymes. For instance, N-phenylthieno[2,3-d]pyrimidin-4-amines have been identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a crucial target in oncogenesis and tumor angiogenesis. nih.gov Similarly, other thieno[2,3-d]pyrimidine derivatives have been designed to target Phosphatidylinositol 3-kinase (PI3K), a central node in a signaling pathway that is frequently dysregulated in cancer. nih.gov One such compound exhibited significant enzymatic inhibitory activity against PI3Kβ (72%) and PI3Kγ (84%). nih.gov
Furthermore, a series of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing a pyridazinone moiety were synthesized and evaluated as inhibitors of the c-Met kinase, another important target in cancer therapy. mdpi.com Cytotoxicity studies have been performed on various cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and lung adenocarcinoma (A549), demonstrating the broad-spectrum antiproliferative potential of these compounds. mdpi.comekb.eg
| Compound | Target/Cell Line | Activity (IC50/Inhibition) | Reference |
|---|---|---|---|
| 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol | FGFR1 | 0.16 µM | nih.gov |
| 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol | FGFR1 | 0.18 µM | nih.gov |
| Thieno[2,3-d] pyrimidine (B1678525) derivative (VIb) | PI3Kβ / PI3Kγ | 72% / 84% Inhibition | nih.gov |
| Thieno[2,3-b]pyridine (B153569) derivative (4b) | HepG-2 / MCF-7 | 3.12 µM / 20.55 µM | ekb.eg |
| Pyridazinone-quinoline derivatives | A549, HepG2, MCF-7 | Several compounds showed potent cytotoxicity | mdpi.com |
Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)
Thienopyridazine derivatives have demonstrated promising antibacterial and antifungal properties. researchgate.net The structural framework of pyridazinone is a fertile ground for the development of new antimicrobial agents. ekb.eg
Studies on novel polycyclic thienopyridazine derivatives have shown efficacy against a range of bacterial strains, including Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Klebsiella pneumoniae. researchgate.net These compounds also exhibited activity against fungal strains such as Aspergillus fumigatus and Candida albicans. researchgate.net Similarly, research on thieno[2,3-b]thiophene (B1266192) derivatives incorporating a pyridazine (B1198779) moiety has yielded compounds with potent antimicrobial effects. nih.gov One derivative, in particular, was found to be more potent than the standard drug amphotericin B against Geotricum candidum and equipotent against Syncephalastrum racemosum. nih.gov It also showed potency comparable to penicillin G against Staphylococcus aureus and was more effective than streptomycin (B1217042) against Pseudomonas aeruginosa and Escherichia coli. nih.gov
The related thieno[2,3-d]pyrimidinedione scaffold has also been explored for antibacterial activity, with two compounds showing potent effects (MIC values of 2–16 mg/L) against multi-drug resistant Gram-positive organisms, including MRSA, VISA, VRSA, and VRE. nih.gov
| Compound Class | Microorganism | Activity (MIC/Inhibition Zone) | Reference |
|---|---|---|---|
| Polycyclic thienopyridazine derivatives | E. coli, S. aureus, B. subtilis, K. pneumoniae | Promising antibacterial activity | researchgate.net |
| Polycyclic thienopyridazine derivatives | A. fumigatus, C. albicans | Promising antifungal activity | researchgate.net |
| Thieno[2,3-b]pyridine derivative (3c) | Various bacteria and fungi | MIC range 4-16 μg/mL | ekb.eg |
| Thieno[2,3-d]pyrimidinedione (Compound 2) | MRSA, VRSA, VISA, VRE | MIC range 2–16 mg/L | nih.gov |
| Bis-pyridazine derivative (5d) | Pseudomonas aeruginosa, Escherichia coli | More potent than streptomycin | nih.gov |
Anticonvulsant Potential
Epilepsy is a common neurological disorder, and the search for safer and more effective antiepileptic drugs is ongoing. nih.gov The pyridazinone nucleus is among the heterocyclic structures investigated for anticonvulsant properties. sarpublication.comscholarsresearchlibrary.com Various derivatives of quinazolinone fused with thienopyrimidine have shown very promising anticonvulsant activity in murine models. nih.gov
These compounds were evaluated against maximal electroshock-induced seizures and subcutaneous pentylenetetrazole (scPTZ)-induced seizures, which are standard screening models for anticonvulsant drugs. nih.gov The research indicates that fused quinazolinones, which share structural similarities with thieno-fused systems, display significant anticonvulsant effects. nih.gov The broad bioactivity of pyridazinones suggests that the thieno[2,3-d]pyridazinone scaffold is a viable candidate for the development of novel central nervous system agents. researchgate.net
Modulation of Neurological Pathways (e.g., Antineuroinflammatory, Tau Aggregation Inhibition)
Beyond their classic anticonvulsant potential, thienopyridazinone-related structures are being explored for their ability to modulate specific neurological pathways implicated in neurodegenerative diseases. Phosphodiesterase 10A (PDE10A) has been identified as a potential therapeutic target for treating such disorders. rsc.org
Through structure-based virtual screening, a compound with a cyclopenta sarpublication.comnih.govthieno[2,3-d]pyrimidin-4-one scaffold was identified as a novel PDE10A inhibitor with a significant inhibitory activity of 1.60 μM. rsc.org This discovery highlights the potential of the thieno-fused heterocyclic core in designing modulators for neurological targets. Additionally, thieno[2,3-b]pyridinone derivatives have been synthesized to act as inhibitors of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal function and excitotoxicity. nih.gov Several of these compounds demonstrated high potency, with Ki values in the low nanomolar range, and were shown to protect neuronal cells from glutamate-induced toxicity. nih.gov This line of research opens avenues for developing therapeutics that can precisely target motor circuits and other neurological pathways compromised in diseases like Parkinson's. michaeljfox.org
Antiangiogenic Activity
Research specifically investigating the antiangiogenic activity of 4-phenylthieno[2,3-d]pyridazin-7(6H)-one is limited in the available literature. However, studies on the structurally related thieno[2,3-d]pyrimidine scaffold have shown that these compounds can be potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. researchgate.netnih.gov For instance, certain synthesized thieno[2,3-d]pyrimidine derivatives demonstrated significant VEGFR-2 inhibitory activity, which is crucial for their anticancer effects. nih.gov While these findings are on a related but distinct heterocyclic system, they suggest a potential avenue for future investigation into the antiangiogenic properties of thieno[2,3-d]pyridazinone derivatives.
Antihypertensive and Vasodilator Properties
The pyridazinone core is well-regarded for its cardiovascular effects, with many derivatives exhibiting antihypertensive and vasodilator activities. actascientific.comnih.gov The mechanism for these effects is often linked to the inhibition of phosphodiesterase III (PDE-III), which leads to smooth muscle relaxation and vasodilation. nih.gov
While direct studies on the this compound parent compound are not detailed, the broader class of 6-phenylpyridazin-3(2H)-one derivatives has been a subject of research for developing novel vasorelaxants. nih.govresearchgate.net For example, a series of 6-(4-substitutedphenyl)-3-pyridazinones were synthesized and evaluated as potential analogues of the vasodilator hydralazine, with some compounds showing potent vasorelaxant activity. nih.govresearchgate.net These findings underscore the potential of the phenylpyridazinone scaffold in the development of antihypertensive agents.
Antiplatelet Activity
The pharmacological effects of pyridazinone derivatives extend to antiplatelet activity. This action is, in some cases, also mechanistically linked to the inhibition of phosphodiesterase III (PDE-III). nih.gov Research into diversely substituted pyridazin-3(2H)-ones has been conducted to evaluate their potential as antiplatelet agents. nih.gov While studies on the related thieno[2,3-b]pyridine scaffold have identified potent anti-platelet drugs, specific data on the antiplatelet effects of this compound are not prominently featured in the reviewed literature. nih.gov
Antidiabetic Potential
Based on the available scientific literature, there is no specific research detailing the antidiabetic potential of this compound or its direct derivatives. While related heterocyclic scaffolds like thieno[2,3-d]pyrimidines have been investigated for a wide range of biological activities, including as potential antidiabetic drugs, this specific area remains unexplored for the thienopyridazinone core. scielo.br
Herbicide Safening Effects
There is no information available in the reviewed literature regarding the herbicide safening effects of this compound.
Specific Molecular Targets and Mechanistic Studies
Phosphodiesterase (PDE) Inhibition (PDE-III, PDE-IV, PDE-V, PDE-X)
The inhibition of phosphodiesterase (PDE) enzymes is a significant area of research for pyridazinone-based compounds. researchgate.net These enzymes regulate the intracellular levels of second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net
PDE-III Inhibition: Inhibition of PDE-III is associated with inotropic, vasodilator, and antiplatelet effects. nih.gov Tricyclic pyridazinone derivatives have been designed as PDE-III inhibitors, which helps explain their cardiovascular properties. nih.gov
PDE-IV Inhibition: Thieno[2,3-d]pyridazinone derivatives have been specifically investigated for their role as PDE-IV inhibitors. PDE-IV is a key enzyme in inflammatory cells, and its inhibition can reduce inflammation. samipubco.comnih.gov One study investigated a derivative, ethyl 6,7-dihydro-6-ethyl-3-methyl-7-oxo-4-phenyl-thieno[2,3-d]pyridazine-2-carboxylate, in a mouse model of acute inflammation. The effects of this compound were compared to rolipram, a known PDE-IV inhibitor, suggesting that its anti-inflammatory action is mediated through the inhibition of this enzyme. samipubco.com
PDE-V Inhibition: While some pyridazine derivatives have been tested as inhibitors of PDE-V, which could be beneficial as peripheral vasodilators, specific data for this compound is not available. researchgate.net
PDE-X (PDE10A) Inhibition: Research into related scaffolds has shown potential for PDE10A inhibition. A study identified a compound with a cyclopenta nih.govlookchem.comthieno[2,3-d]pyrimidin-4-one core that exhibited significant inhibitory activity against PDE10A, a potential therapeutic target for neurodegenerative disorders. rsc.org Although this compound has a pyrimidine instead of a pyridazine ring, the shared thieno-fused structure is noteworthy.
Table 1: PDE Inhibitory Research on Thienopyridazinone Derivatives and Related Scaffolds
| Compound/Scaffold | Target PDE | Biological Activity/Potential |
|---|---|---|
| Ethyl 6,7-dihydro-6-ethyl-3-methyl-7-oxo-4-phenyl-thieno[2,3-d]pyridazine-2-carboxylate | PDE-IV | Anti-inflammatory |
| Tricyclic Pyridazinones | PDE-III | Antihypertensive, Vasodilator, Antiplatelet |
| Cyclopenta nih.govlookchem.comthieno[2,3-d]pyrimidin-4-one | PDE-X (PDE10A) | Potential for Neurodegenerative Disorders |
Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism
Melanin-concentrating hormone receptor 1 (MCHR1) is a G protein-coupled receptor primarily expressed in the brain, playing a crucial role in the regulation of energy homeostasis and feeding behavior. Antagonism of this receptor is a key strategy for the development of anti-obesity therapeutics. Research into MCHR1 antagonists has explored various heterocyclic scaffolds.
While direct studies on this compound as an MCHR1 antagonist are not extensively available in public literature, research on related thienopyrimidinone cores has provided valuable insights. Structure-activity relationship (SAR) studies on these related compounds have shown that specific substitutions on the heterocyclic ring are crucial for potent and selective MCHR1 antagonism. A structural model for MCHR1 suggests that an interaction with the Asp123 residue is important for enhancing binding affinity. nih.gov
To overcome challenges such as poor pharmacokinetic profiles and potential cardiotoxicity associated with some MCHR1 antagonists, researchers have developed novel derivatives, including 2-arylbenzimidazoles and pyrrolo[3,4-b]pyridine-7(6H)-ones, which have shown strong antagonism for the MCHR1 receptor. nih.gov Machine learning and transcriptome-based drug repositioning approaches are also being utilized to identify new MCHR1 antagonists with improved safety profiles. nih.gov
Table 1: MCHR1 Antagonist Activity of Selected Thienopyrimidinone and Related Derivatives Specific data for this compound is not available in the public domain. The table below represents data for related compounds.
| Compound Class | Representative Compound/Modification | Observed Activity | Reference |
| Thienopyrimidinone | Lead thienopyrimidinone series | Potent and selective MCHR1 antagonists | nih.gov |
| 2-Arylbenzimidazole | Novel derivatives | Strongly antagonize the MCHR1 receptor | nih.gov |
| Pyrrolo[3,4-b]pyridine-7(6H)-one | Novel derivatives | Highly potent with favorable pharmacokinetics | nih.gov |
LHRH Receptor Antagonism
The Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor, is a key regulator of the reproductive endocrine system. Antagonists of this receptor have therapeutic applications in hormone-dependent cancers and other conditions. nih.gov
While specific studies on this compound are limited, extensive research has been conducted on the broader class of thieno[2,3-d]pyrimidine derivatives as LHRH receptor antagonists. These studies have led to the discovery of potent and orally bioavailable non-peptide antagonists. For instance, modifications at various positions of the thieno[2,3-d]pyrimidine-2,4-dione ring have yielded compounds with high binding affinity and potent in vitro antagonistic activity for the human LHRH receptor. nih.gov The development of these antagonists has been a significant step forward, as they can induce immediate suppression of luteinizing hormone and sex steroids without the "flare-up" phenomenon associated with agonists. nih.gov
Table 2: LHRH Receptor Antagonist Activity of Selected Thieno[2,3-d]pyrimidine Derivatives Specific data for this compound is not available in the public domain. The table below represents data for related compounds.
| Compound Scaffold | Key Substitutions | In Vitro Activity (IC50) | Reference |
| Thieno[2,3-d]pyrimidine-2,4-dione | Varied substitutions | Nanomolar range | nih.gov |
Kinase Inhibition (Protein Kinase, LIMK, PI3Kα, VEGFR-2, Aurora kinase)
Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The thieno[2,3-d]pyridazine (B3120762) and related thieno[2,3-d]pyrimidine scaffolds have been extensively investigated as platforms for the development of kinase inhibitors.
Protein Kinase and VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several studies have identified thieno[2,3-d]pyrimidine derivatives as potent inhibitors of VEGFR-2. nih.govnih.govresearchgate.net Design strategies for these inhibitors often focus on mimicking the binding interactions of known potent inhibitors. nih.gov Some of these derivatives have shown inhibitory activities in the low nanomolar range. nih.gov
PI3Kα Inhibition: Phosphoinositide 3-kinase alpha (PI3Kα) is a lipid kinase that is frequently mutated in various cancers, making it a prime target for cancer therapy. Research has led to the discovery of pyridopyrimidinones that selectively inhibit the H1047R mutant of PI3Kα over the wild type, which is crucial for minimizing side effects related to normal cellular processes like glucose homeostasis. researchgate.netnih.gov
LIMK Inhibition: LIM kinases (LIMK1 and LIMK2) are involved in regulating actin dynamics and are implicated in cancer cell invasion and metastasis. A high-throughput screening campaign identified 4-aminobenzothieno[3,2-d]pyrimidines as LIMK1 inhibitors. Subsequent scaffold reversal led to the development of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines with low micromolar inhibition of LIMK1. nih.govrsc.org
Aurora Kinase Inhibition: Aurora kinases are essential for the regulation of mitosis, and their overexpression is common in many human cancers. While specific data for this compound is not available, the development of small molecule inhibitors targeting Aurora kinases is an active area of research. nih.gov Some inhibitors have been designed to be specific for certain isoforms, such as Aurora B. nih.gov
Table 3: Kinase Inhibitory Activity of Selected Thienopyridazinone and Related Derivatives Specific data for this compound is not available in the public domain. The table below represents data for related compounds.
| Kinase Target | Compound Class | Representative IC50 Values | Reference |
| VEGFR-2 | 4-substituted thieno[2,3-d]pyrimidines | 3.9 nM - 5 nM | nih.gov |
| PI3Kα (H1047R mutant) | Pyridopyrimidinones | Potent and selective inhibition | researchgate.netnih.gov |
| LIMK1 | 5,6-substituted 4-aminothieno[2,3-d]pyrimidines | Low micromolar range | nih.govrsc.org |
| Aurora B | (E)-3-((E)-4-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one | Potent and selective inhibition | nih.gov |
Enzyme Modulation (Acyl Coenzyme A Cholesterol Acyltransferase, COX-2)
Acyl Coenzyme A: Cholesterol Acyltransferase (ACAT) Inhibition: Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of cholesterol, a key process in cholesterol homeostasis. Inhibition of ACAT is a potential strategy for managing hypercholesterolemia and atherosclerosis. nih.govnih.gov While direct studies on this compound are scarce, research on ureidopyridazine derivatives has shown inhibitory activity against ACAT. scilit.com ACAT inhibitors are being investigated for their potential to reduce cholesterol absorption and prevent the formation of foam cells in arterial walls. nih.govnih.gov
Cyclooxygenase-2 (COX-2) Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated during inflammation and in various cancers. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with improved gastric safety profiles compared to non-selective NSAIDs. nih.govnih.gov Certain pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors. sarpublication.com For example, vicinally disubstituted pyridazinones have demonstrated good selectivity for COX-2 over COX-1. sarpublication.com
Table 4: Enzyme Modulatory Activity of Pyridazinone and Related Derivatives Specific data for this compound is not available in the public domain. The table below represents data for related compounds.
| Enzyme Target | Compound Class | Observed Activity | Reference |
| ACAT | Ureidopyridazine derivatives | Inhibitory activity | scilit.com |
| COX-2 | Vicinally disubstituted pyridazinones | Selective inhibition | sarpublication.com |
| COX-2 | 4-thiazolidinone-bearing pyridazine derivatives | Potent inhibition | nih.gov |
Inhibition of Viral Replication (e.g., HIV, Picornaviruses)
The development of novel antiviral agents is a critical area of pharmaceutical research. While specific antiviral data for this compound is limited, related heterocyclic structures have shown promise.
HIV Replication Inhibition: The Human Immunodeficiency Virus (HIV) remains a major global health challenge. Research into non-nucleoside reverse transcriptase inhibitors (NNRTIs) has led to the investigation of various heterocyclic compounds. For instance, certain 2-alkylsulfanyl-6-benzyl-3,4-dihydropyrimidin-4(3H)-one derivatives have demonstrated anti-HIV-1 activity, with some showing potency against drug-resistant strains. nih.gov The therapeutic indexes for some of these compounds were notably high, indicating low cytotoxicity. nih.gov Other studies have explored pyran-2-one derivatives as nonpeptidic inhibitors of HIV protease. nih.gov
Picornavirus Replication Inhibition: Picornaviruses are a family of viruses that can cause a range of diseases in humans. Although no specific inhibitors based on the thieno[2,3-d]pyridazine scaffold are prominently reported, the general search for picornavirus inhibitors is an active field.
Table 5: Antiviral Activity of Related Heterocyclic Compounds Specific data for this compound is not available in the public domain. The table below represents data for related compounds.
| Virus | Compound Class | Mechanism of Action | Reference |
| HIV-1 | 2-alkylsulfanyl-6-benzyl-3,4-dihydropyrimidin-4(3H)-ones | Non-nucleoside reverse transcriptase inhibition | nih.gov |
| HIV-1 | (4-hydroxy-6-phenyl-2-oxo-2H-pyran-3-yl)thiomethanes | HIV protease inhibition | nih.gov |
Mechanism of Tau Fibrillization Inhibition
The aggregation of the tau protein into neurofibrillary tangles is a pathological hallmark of Alzheimer's disease and other tauopathies. Inhibiting this aggregation process is a promising therapeutic strategy.
The aminothienopyridazine (ATPZ) class of compounds has been identified as potent inhibitors of tau fibrillization. nih.gov Studies suggest that the thienopyridazine core is essential for this inhibitory activity. nih.gov One proposed mechanism of action for ATPZs is through the modulation of cysteine oxidation, which can influence tau aggregation. nih.gov These compounds are thought to accelerate disulfide bond formation in the absence of a reducing agent, which appears as an inhibition of aggregation in certain assays. nih.gov The appropriate decoration of the thienopyridazine scaffold is critical for imparting desirable pharmacokinetic properties, such as brain penetration and oral bioavailability. nih.gov
Antioxidant Mechanisms
Inhibition of Tubulin Polymerization
While direct studies on this compound are limited, research on structurally related fused pyrimidine derivatives suggests that this class of compounds can interfere with microtubule dynamics. For instance, certain thieno[3,2-d]pyrimidine (B1254671) analogs have been identified as inhibitors of tubulin polymerization. nih.gov These compounds have been shown to bind to the colchicine (B1669291) binding site on tubulin, disrupting the formation of microtubules, which are essential for cell division. nih.gov This disruption leads to mitotic arrest and subsequent cell death in cancer cells.
One study on a series of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues demonstrated potent inhibition of tubulin polymerization. researchgate.net The most active compound in this series displayed an IC50 value of 4.1 ± 0.1 μM in a tubulin polymerization assay and was shown to disrupt the microtubule network in HeLa cells. researchgate.net Although these compounds are structurally distinct from this compound, they share a common thieno-fused pyrimidine-like core, suggesting that the thienopyridazinone scaffold may also possess tubulin-destabilizing properties. The phenyl substituent in these analogs plays a crucial role in their binding affinity to tubulin.
| Compound Class | Key Structural Features | Tubulin Polymerization Inhibition (IC50) | Reference |
| Thieno[3,2-d]pyrimidines | Fused heterocyclic core | ~1 nM (for potent analogs) | nih.gov |
| (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanones | Phenylamino and trimethoxyphenyl substitutions | 4.1 ± 0.1 μM (for lead compound) | researchgate.net |
Cell Cycle Arrest Induction
A common consequence of inhibiting tubulin polymerization is the arrest of the cell cycle at the G2/M phase. This is because proper microtubule function is critical for the formation of the mitotic spindle, a necessary apparatus for chromosome segregation during mitosis. Several studies on related heterocyclic systems have demonstrated this effect. For example, a novel 4-aryl-N-(2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide derivative, DGG200064, was found to induce G2/M arrest in a dose-dependent manner in HCT116 colon cancer cells. nih.gov This compound, while not a thienopyridazinone, features a similar fused heterocyclic structure.
Furthermore, mechanistic studies on thieno[3,2-d]pyrimidine and other heterocyclic fused pyrimidines have shown that these compounds induce G2/M phase arrest in cancer cells. nih.gov This cell cycle arrest is a direct outcome of their tubulin-inhibiting activity. The accumulation of cells in the G2/M phase prevents cell proliferation and can trigger downstream signaling pathways leading to cell death. While specific data for this compound is not available, its structural similarity to these compounds suggests it may also induce cell cycle arrest at the G2/M checkpoint.
| Compound/Compound Class | Cell Line | Effect on Cell Cycle | Reference |
| DGG200064 (Thieno[2,3-b]pyrazine derivative) | HCT116 | G2/M Arrest | nih.gov |
| Thieno[3,2-d]pyrimidines | SKOV3 | G2/M Arrest | nih.gov |
Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their therapeutic effects. Cell cycle arrest at the G2/M phase can be a potent trigger for apoptosis. Research on various pyridazinone-based derivatives has shown their ability to induce apoptosis in cancer cells. rsc.orgnih.gov For instance, a study on new benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives demonstrated that the most active compounds effectively suppressed cell cycle progression and induced apoptosis in multiple cancer cell lines. mdpi.com
Mechanistic studies on thieno[3,2-d]pyrimidine derivatives that inhibit tubulin polymerization have also confirmed their ability to induce apoptosis. nih.gov The sustained mitotic arrest caused by these compounds activates the apoptotic cascade, leading to the elimination of cancer cells. It is plausible that this compound, if it indeed functions as a tubulin inhibitor and induces cell cycle arrest, would also promote apoptosis in cancer cells.
| Compound Class | Key Findings | Apoptotic Pathway | Reference |
| Pyridazinone-based diarylurea derivatives | Significant anticancer activity against various cancer cell lines. | Not specified | rsc.orgnih.gov |
| Thieno[3,2-d]pyrimidines | Induction of apoptosis in SKOV3 cells. | Not specified | nih.gov |
| Benzimidazole-based 1,3,4-oxadiazole derivatives | Effective induction of apoptosis in MDA-MB-231, SKOV3, and A549 cell lines. | Not specified | mdpi.com |
Structure-Activity Relationship (SAR) Studies of Thienopyridazinone Scaffolds
Influence of Core Thienopyridazine Structure on Activity
The core thieno[2,3-d]pyridazine structure is a critical determinant of the biological activity of its derivatives. The fusion of the thiophene and pyridazinone rings creates a planar, electron-rich system that can engage in various interactions with biological targets. SAR studies on related pyridazinone derivatives have highlighted the importance of the core scaffold in conferring specific pharmacological properties. nih.gov For example, in a series of pyridazinone analogs developed as glucan synthase inhibitors, modifications to the core structure significantly impacted their activity. nih.gov While direct SAR studies on the anticancer activity of the thieno[2,3-d]pyridazin-7(6H)-one core are not extensively reported, the collective evidence from related heterocyclic systems underscores the foundational role of the core structure in defining the compound's biological profile.
Impact of Substituent Modifications on Biological Response
The biological activity of thienopyridazinone derivatives can be finely tuned by modifying the substituents on the core scaffold. In a study of novel 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives, various substitutions on the aryl ring were explored to understand their effect on PI3K inhibitory activity. nih.gov The study found that a 3-hydroxy substitution on the phenyl ring resulted in the best enzymatic activity, while moving the hydroxyl group to the para position led to a significant decrease in activity. nih.gov Replacing the hydroxyl group with other substituents, even its bioisosteric amino group, abolished the activity. nih.gov This highlights the critical role of the nature and position of substituents in determining the biological response.
Positional Effects of Aromatic Substituents (e.g., Phenyl Group)
The position of aromatic substituents, such as the phenyl group, on the thienopyridazinone scaffold is crucial for activity. As demonstrated in the aforementioned study on thieno[2,3-d]pyrimidine derivatives, the placement of a hydroxyl group on the phenyl ring at the 3-position was optimal for PI3Kβ and PI3Kγ inhibition. nih.gov This positional preference suggests that the orientation of the substituent within the binding pocket of the target protein is a key factor for effective interaction. For this compound, the phenyl group at the 4-position is a defining feature. While specific SAR studies on this particular arrangement are scarce, it is anticipated that substitutions on this phenyl ring would significantly influence the compound's biological activity by altering its electronic properties, steric profile, and potential for hydrogen bonding.
Role of Specific Functional Groups in Potency and Selectivity (e.g., Ethyl Group on Pyridazine Nitrogen for PDE-IV)
The potency and selectivity of thienopyridazinone derivatives as pharmacological agents are significantly influenced by the nature and position of various functional groups attached to the core heterocyclic structure. Structure-activity relationship (SAR) studies have been crucial in elucidating the impact of these modifications, particularly for targets such as phosphodiesterase type IV (PDE-IV), an enzyme implicated in inflammatory pathways.
One of the key structural modifications influencing PDE-IV inhibition is the substitution at the nitrogen atom of the pyridazinone ring. Research on related pyridazinone-containing scaffolds has shown that the introduction of a hydrophobic substituent at the N(2) position of the pyridazinone ring strongly promotes PDE-IV inhibition. nih.govresearchgate.net This principle extends to the thieno[2,3-d]pyridazinone series, where alkyl groups, such as an ethyl group, on the pyridazine nitrogen can enhance potency. For instance, the derivative ethyl 6,7-dihydro-6-ethyl-3-methyl-7-oxo-4-phenyl-thieno[2,3-d]pyridazine-2-carboxylate has been noted in the context of PDE-IV inhibition. sarpublication.com Heterocyclic-fused pyridazinones that inhibit PDE-4 are recognized as effective anti-inflammatory agents. sarpublication.com The structural requirements for PDE-IV inhibitory potency can differ among various classes of inhibitors, highlighting the need for specific SAR studies for each scaffold. nih.gov
The data below illustrates the structure-activity relationships of certain pyridazinone derivatives as PDE inhibitors.
| Compound Scaffold | Key Functional Group | Target | Observed Activity | Reference |
|---|---|---|---|---|
| 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones | Unsubstituted N-H on Pyridazinone | PDE3 | Critical for PDE3-inhibitory activity | nih.govresearchgate.net |
| Pyrazolopyridine-pyridazinone | Hydrophobic substituent at pyridazinone N(2) | PDE4 | Strongly promotes PDE4 inhibition | nih.govresearchgate.net |
| Ethyl 6,7-dihydro-6-ethyl-3-methyl-7-oxo-4-phenyl-thieno [2,3-d]pyridazine-2-carboxylate | Ethyl group on pyridazine nitrogen | PDE4 | Associated with PDE4 inhibition and anti-inflammatory action | sarpublication.com |
Significance of Heterocyclic Moieties (e.g., 1,2,3-Triazole) for Specific Activities
The incorporation of additional heterocyclic moieties onto the thienopyridazinone framework is a widely used strategy to modulate pharmacological activity and discover novel therapeutic properties. The 1,2,3-triazole ring, in particular, is a versatile scaffold that can significantly influence the biological profile of a parent compound. nih.govresearchgate.net This is attributed to its ability to form stable compounds, engage in hydrogen bonding, and possess strong dipole moments, which can enhance interactions with biological targets and improve physicochemical properties like solubility. researchgate.netfrontiersin.org
When appended to various core structures, 1,2,3-triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netfrontiersin.org For example, novel 1,2,3-triazole hybrids have been synthesized and shown to exhibit potent antitumor activities against various cancer cell lines. frontiersin.orgnih.gov In the context of antimicrobial research, compounds containing the 1,2,3-triazole fragment have shown significant inhibitory activity against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as antitubercular activity against Mycobacterium tuberculosis. nih.govresearchgate.net The triazole unit can act as an isostere for an amide group, a common functional group in biologically active molecules. researchgate.net This bioisosteric replacement can lead to improved metabolic stability and pharmacokinetic profiles. The successful use of triazole-containing drugs such as tazobactam (B1681243) and cefatrizine (B1668820) in clinical settings for antimicrobial and anticancer treatments underscores the therapeutic potential of this heterocyclic moiety. nih.gov
The following table summarizes the diverse biological activities reported for compounds incorporating a 1,2,3-triazole moiety.
| Compound Class | Biological Activity | Example/Finding | Reference |
|---|---|---|---|
| 1,2,3-Triazole tethered Thymol-1,3,4-oxadiazole derivatives | Anticancer | Compound 9 showed significant antiproliferative activity against MCF-7, HCT-116, and HepG2 cell lines. | nih.gov |
| 1,2,3-Triazole tethered Thymol-1,3,4-oxadiazole derivatives | Antimicrobial | Several compounds exhibited good inhibition of Escherichia coli and Staphylococcus aureus. | nih.gov |
| 1,2,3-Triazole hybrids of Cabotegravir analogues | Anticancer | Compound 5i emerged as the most potent against H460 non-small-cell lung cancer cells with an IC50 value of 6.06 μM. | frontiersin.org |
| General 1,2,3-Triazole derivatives | Anti-tubercular | Six compounds exhibited significant activity with MIC values ranging from 0.78 to 3.12 μg/mL against Mycobacterium tuberculosis H37Ra. | researchgate.net |
| Chrysin analogs containing 1,2,3-triazoles | Anticancer | Compound 5c was most active with an IC50 value of 10.8 ± 0.04 μM in PC3 cells. | nih.gov |
Computational and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a prominent computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a larger target protein, to form a stable complex. nih.gov This method is crucial for understanding the interactions between a potential drug molecule (ligand) and its biological target, predicting binding affinity, and elucidating structure-activity relationships. cumhuriyet.edu.tr
In the context of pyridazinone-containing heterocycles, molecular docking studies are frequently performed to investigate their potential inhibitory activity against various enzymes. For instance, docking simulations using tools like AutoDock Vina have been employed to assess the binding modes of pyridazinone derivatives within the active sites of pathogenic proteins. amazonaws.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand's binding energy and stability within the target's active site. nih.gov Studies on related pyridazinone structures have successfully used molecular docking to explore interactions with targets like lipase, where the computational results were found to be consistent with in vitro enzyme inhibition assays. cumhuriyet.edu.tr For example, molecular docking of imidazole-based triazoles against carbonic anhydrase II revealed binding scores that correlated well with their experimentally determined inhibitory potential. scielo.br This predictive power makes molecular docking an essential first step in structure-based drug design for scaffolds like 4-phenylthieno[2,3-d]pyridazin-7(6H)-one. nih.gov
Table 1: Example of Molecular Docking Scores for Pyridazinone Derivatives Against a Target Enzyme Note: This table is illustrative, based on findings for related pyridazinone compounds, to demonstrate the type of data generated from docking studies.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative A | Carbonic Anhydrase II | -8.4 | HIS94, HIS96, THR199 |
| Derivative B | Lipase | -7.9 | SER153, ASP207, HIS264 |
| Derivative C | Carbonic Anhydrase II | -8.0 | HIS94, VAL121, THR200 |
| Reference Inhibitor | Carbonic Anhydrase II | -4.4 | HIS94, THR199 |
Quantum Chemical Calculations for Reaction Mechanisms and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. researchgate.net These methods are used to calculate a variety of molecular properties that are difficult to determine experimentally. For pyridazine (B1198779) derivatives, quantum chemical calculations can elucidate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily polarized. According to Koopman's theorem, the energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity. researchgate.net Such calculations are vital for understanding how a molecule like this compound might interact with biological targets at an electronic level or participate in chemical reactions. These computational approaches have been successfully applied to various heterocyclic systems to study their properties. superfri.orgmdpi.com
Table 2: Key Quantum Chemical Parameters and Their Significance This table outlines common parameters calculated for pyridazine derivatives and their general interpretations.
| Parameter | Symbol | Significance |
| Energy of Highest Occupied Molecular Orbital | EHOMO | Correlates with the capacity to donate electrons; higher values indicate greater electron-donating ability. researchgate.net |
| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Correlates with the capacity to accept electrons; lower values indicate greater electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net |
| Dipole Moment | µ | Measures the polarity of the molecule, which influences its solubility and binding interactions. |
| Ionization Potential | I | The energy required to remove an electron from a molecule (I ≈ -EHOMO). researchgate.net |
| Electron Affinity | A | The energy released when an electron is added to a molecule (A ≈ -ELUMO). researchgate.net |
In Silico Prediction of Drug-Like Properties (e.g., Log Kow, ADMET)
Before significant resources are invested in synthesizing and testing new compounds, it is crucial to predict their pharmacokinetic properties. In silico methods are widely used to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of potential drug candidates. nih.govresearchgate.net Online tools and software packages like SwissADME are commonly used to calculate physicochemical properties and predict drug-likeness based on established rules, such as Lipinski's rule of five. amazonaws.comrsc.org
These predictive models assess parameters like the octanol-water partition coefficient (Log Kow, often expressed as LogP), which indicates lipophilicity, topological polar surface area (TPSA), gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability. nih.govmdpi.com For example, the BOILED-Egg model can be used to visually predict a molecule's passive GI absorption and brain penetration. mdpi.com Such analyses have been applied to numerous heterocyclic systems, including pyridazinone derivatives, to screen for candidates with favorable ADMET profiles, thereby reducing the likelihood of late-stage failures in the drug development pipeline. amazonaws.comnih.gov
Table 3: Illustrative In Silico ADMET Predictions for a Thienopyridazinone Scaffold This table represents typical ADMET parameters predicted for a hypothetical drug candidate based on the this compound scaffold.
| Property | Predicted Value | Desired Range/Outcome |
| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule |
| LogP (Lipophilicity) | < 5 | Compliance with Lipinski's Rule |
| H-Bond Donors | < 5 | Compliance with Lipinski's Rule |
| H-Bond Acceptors | < 10 | Compliance with Lipinski's Rule |
| Gastrointestinal Absorption | High | Good bioavailability |
| Blood-Brain Barrier Permeant | No | May be desirable to avoid CNS side effects |
| Synthetic Accessibility | 3.5 (out of 10) | Moderate |
Computational Approaches to Scaffold Design and Optimization
The this compound core represents a "scaffold" that can be chemically modified to create a library of related compounds with potentially improved biological activity. Computational approaches are central to the rational design and optimization of such scaffolds. researchgate.net By analyzing the binding mode of a parent compound, medicinal chemists can use computational tools to suggest modifications that enhance interactions with the target, improve selectivity, or optimize pharmacokinetic properties. researchgate.net
For instance, computer-aided drug design strategies have been successfully used to optimize pyridazinone-based scaffolds as inhibitors of specific enzymes, such as fatty acid-binding protein 4 (FABP4). researchgate.net Structure-based virtual screening, which involves docking large libraries of compounds based on a specific scaffold, can identify novel and diverse molecules with high predicted affinity for a biological target. rsc.org This process allows for the exploration of chemical space around the core thieno[2,3-d]pyridazine (B3120762) structure to identify derivatives with superior potency and drug-like properties.
Tautomeric Equilibrium Studies
Tautomers are structural isomers of chemical compounds that readily interconvert. The this compound molecule can exist in different tautomeric forms, primarily involving the pyridazinone ring, which can exhibit lactam-lactim tautomerism. The lactam form contains a carbonyl group (C=O) and an adjacent N-H bond, while the lactim form contains a hydroxyl group (O-H) and an adjacent C=N bond.
The predominant tautomeric form at physiological pH can have a significant impact on the molecule's ability to interact with a biological target, as the arrangement of hydrogen bond donors and acceptors is different in each form. Understanding this equilibrium is therefore critical for accurate molecular modeling and drug design. Quantum chemical calculations are the standard theoretical method used to determine the relative energies and stabilities of different tautomers. By calculating the Gibbs free energy of each tautomer, it is possible to predict their equilibrium populations in different environments (e.g., in a vacuum or in a solvent). While specific studies on the tautomeric equilibrium of this compound are not detailed in the provided search context, this theoretical approach is fundamental to characterizing such heterocyclic systems.
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
Future research into 4-phenylthieno[2,3-d]pyridazin-7(6H)-one will benefit from the development of more efficient, sustainable, and versatile synthetic methodologies. A significant opportunity lies in the adoption of green chemistry principles to minimize environmental impact and improve reaction efficiency.
One promising avenue is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction rates, improve yields, and enhance selectivity in the synthesis of related heterocyclic systems like thienopyrimidines and pyridazinones. ekb.egmdpi.comnih.govnih.govmdpi.comresearchgate.netnih.gov Applying microwave irradiation to the key cyclization and condensation steps in the synthesis of the thieno[2,3-d]pyridazinone core could significantly reduce reaction times from hours to minutes and decrease the use of hazardous solvents. ekb.egnih.govmdpi.comnih.gov
Furthermore, the development of one-pot, multi-component reactions (MCRs) presents another valuable direction. MCRs, which combine three or more reactants in a single step to form a complex product, offer advantages in terms of atom economy, reduced waste generation, and simplified purification processes. mdpi.com Designing an MCR for the this compound scaffold would represent a significant advancement in its synthesis.
The exploration of novel catalytic systems, including biocatalysts and eco-friendly catalysts like chitosan, could also lead to greener and more efficient synthetic routes. mdpi.com These approaches align with the growing demand for sustainable practices in the pharmaceutical industry.
Advanced SAR Elucidation and Predictive Modeling
A critical area for future research is the systematic exploration of the Structure-Activity Relationships (SAR) of this compound derivatives. Understanding how modifications to the chemical structure affect biological activity is paramount for designing more potent and selective compounds.
Initial SAR studies should focus on substitutions at key positions of the molecule, such as the phenyl ring and the pyridazinone nitrogen. For instance, studies on related thieno[2,3-d]pyrimidine-2,4-diones have shown that hydrophobic substituents on a phenyl group at the 6-position are preferred for good receptor binding activity. nih.gov Similarly, investigating the impact of various substituents (e.g., electron-donating, electron-withdrawing, and sterically bulky groups) on the phenyl ring of this compound could provide crucial insights.
To complement experimental SAR studies, the use of Quantitative Structure-Activity Relationship (QSAR) modeling and other computational techniques will be invaluable. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to build predictive models that correlate the structural features of compounds with their biological activities. nih.govnih.govresearchgate.netmdpi.com These models can help identify the key steric, electronic, and hydrophobic properties that govern the activity of thienopyridazinone derivatives, thereby guiding the design of new analogs with improved potency. nih.gov Molecular docking studies can further elucidate the binding modes of these compounds within the active sites of potential biological targets, providing a rational basis for structural modifications. nih.govnih.govmdpi.com
Identification of New Biological Targets and Polypharmacology
A significant opportunity in the future study of this compound is the identification of its specific biological targets. While the broader class of pyridazinones has been associated with various pharmacological effects, the precise molecular targets of this particular scaffold remain largely unexplored. nih.govsarpublication.com
Future research should employ a range of techniques, including affinity chromatography, proteomics, and computational target prediction, to identify the proteins with which this compound and its derivatives interact. Given that related fused heterocyclic compounds, such as thieno[2,3-b]pyridines, are known to be multi-targeting agents, it is plausible that thienopyridazinones also exhibit polypharmacology . mdpi.commdpi.comsemanticscholar.org This means they may interact with multiple biological targets simultaneously, which can be advantageous for treating complex diseases like cancer and neurodegenerative disorders. mdpi.commdpi.com
Uncovering the polypharmacological profile of this scaffold could reveal novel therapeutic opportunities and provide a deeper understanding of its mechanism of action. For example, thieno[2,3-b]pyridine (B153569) derivatives have been shown to modulate the activity of various targets including phospholipase C, G protein-coupled receptors, and various kinases. mdpi.commdpi.comsemanticscholar.org Investigating whether this compound derivatives share any of these targets would be a valuable starting point.
Development of Thienopyridazinone Derivatives for Specific Therapeutic Applications
Building on the identification of biological targets, a major focus for future research will be the development of this compound derivatives for specific therapeutic applications. The structural similarity to other biologically active thieno-fused heterocycles suggests several promising avenues.
Anticancer Agents: Numerous studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine (B153573) and thieno[2,3-c]pyridazine (B12981257) derivatives. nih.govnih.govrsc.orgalliedacademies.orgnih.govmdpi.comresearchgate.net These compounds have been shown to inhibit key targets in cancer progression, such as VEGFR-2 and PI3K. nih.govnih.gov Therefore, a key research direction will be to synthesize and evaluate a library of this compound derivatives for their antiproliferative activity against various cancer cell lines.
Kinase Inhibitors: Protein kinases are crucial regulators of cellular processes and are important targets in drug discovery. The thienopyridine scaffold has been investigated for its ability to inhibit kinases like IKKβ. nih.gov Given the structural resemblance, it is conceivable that derivatives of this compound could also function as kinase inhibitors, warranting investigation in this area.
Neurodegenerative Diseases: There is growing interest in the therapeutic potential of heterocyclic compounds for neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govmdpi.com Glycogen synthase kinase 3β (GSK-3β), a key enzyme in the pathology of Alzheimer's disease, has been successfully targeted by thieno[3,2-c]pyrazol-3-amine derivatives. semanticscholar.org The potential of this compound derivatives to modulate targets relevant to neurodegeneration should be explored.
The table below summarizes potential therapeutic applications for derivatives of this compound based on the activities of related compounds.
| Therapeutic Area | Potential Biological Target(s) | Reference Compound Class |
| Oncology | VEGFR-2, PI3K, Other Kinases | Thieno[2,3-d]pyrimidines, Thieno[2,3-c]pyridazines |
| Neurodegenerative Diseases | GSK-3β, Other Kinases | Thieno[3,2-c]pyrazoles |
| Inflammation | IKKβ, Other Inflammatory Mediators | Thienopyridines |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Patent Landscape and Intellectual Property in Thienopyridazinone Research
Analysis of Patented Thienopyridazinone Derivatives and Their Applications
While a specific patent for 4-phenylthieno[2,3-d]pyridazin-7(6H)-one was not identified in the public domain, the broader class of thienopyridazinones and their isosteres, thienopyrimidines, are prevalent in patent literature. These patents typically claim a core heterocyclic structure with a wide range of possible substituents, aiming to protect a chemical space rather than a single molecule. The applications for these patented compounds are diverse, with a significant focus on the inhibition of protein kinases and other enzymes implicated in disease pathology.
A notable area of application for these compounds is in the treatment of proliferative diseases, particularly cancer. For instance, derivatives of the thieno[2,3-d]pyrimidine (B153573) scaffold, which is structurally related to thienopyridazinones, have been patented as potent inhibitors of various protein kinases. researchgate.netnih.gov These kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), play a crucial role in tumor angiogenesis, and their inhibition is a key strategy in modern cancer therapy. nih.gov
Furthermore, fused pyridazinone derivatives have been the subject of patents for their role as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme family critical for DNA repair. nih.govgoogle.comnih.gov PARP inhibitors have shown significant promise in the treatment of cancers with specific DNA repair deficiencies. nih.gov The patenting of tricyclic PARP inhibitors highlights the therapeutic potential of complex fused heterocyclic systems. google.com
Beyond cancer, patented pyridazinone compounds have been investigated for a variety of other therapeutic applications, including the treatment of neuromuscular diseases like Duchenne Muscular Dystrophy (DMD) by modulating inflammatory inhibitors. google.com Another interesting application is the development of thieno[3,2-b]pyrrol[3,2-d]pyridazinone derivatives as activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2) for treating cancer and metabolic disorders. google.comnih.gov
The following interactive data table provides a summary of representative patents for thienopyridazinone and related heterocyclic derivatives, their claimed therapeutic applications, and the assignees.
| Patent/Application Number | Core Scaffold | Claimed Therapeutic Application | Assignee/Applicant | Key Findings/Notes |
|---|---|---|---|---|
| WO2007124181A3 | Thieno-[2,3-d]pyrimidine and thieno-pyridazine | Treatment of protein kinase mediated diseases, including inflammation. google.com | N/A | Claims a new class of compounds for prophylaxis and treatment of protein kinase mediated diseases. google.com |
| BR112021015996A2 | Thieno[3,2-b]pyrrol[3,2-d]pyridazinone | Treatment of cancer, obesity, and diabetes-related disorders (as PKM2 activators). google.com | N/A | Describes compounds that regulate the activity of pyruvate kinase. google.com |
| US12012395B2 | Substituted pyridazinone | Treatment of neuromuscular diseases (e.g., Duchenne Muscular Dystrophy). google.com | N/A | Compounds are useful in treating DMD and modulating inflammatory inhibitors. google.com |
| US6495541B1 | Tricyclic fused heterocycles | Inhibition of poly(ADP-ribose) polymerases (PARP) for cancer therapy and neuroprotection. google.com | N/A | Compounds may be used in combination with DNA-damaging cytotoxic agents. google.com |
| US20200071299A1 | Fused heterocycles | Inhibition of poly(ADP-ribose)polymerase (PARP) for diseases ameliorated by PARP inhibition. google.com | N/A | PARP inhibition is an established approach to cancer treatment. google.com |
Emerging Trends in Patenting Strategies for Related Heterocycles
The patenting strategies for thienopyridazinones and related heterocyclic compounds reflect broader trends in the pharmaceutical industry, particularly in the realm of small molecule drug discovery. A key trend is the focus on targeted therapies, which is evident from the numerous patents claiming these compounds as inhibitors of specific enzymes like protein kinases and PARP. researchgate.netnih.govmdpi.com This approach allows for the development of drugs with potentially higher efficacy and fewer side effects compared to traditional cytotoxic agents.
Another significant trend is the use of "Markush" claims in patents. These claims define a class of related compounds by specifying a core structure and then listing various possible substituents at different positions. This strategy provides broad intellectual property protection, covering not only the specific compounds synthesized and tested but also a vast number of structurally similar molecules. This approach is a defensive measure to prevent competitors from making minor chemical modifications to circumvent the patent.
Furthermore, there is a growing interest in patenting bioisosteres of known active scaffolds. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. In the context of thienopyridazinones, this could involve replacing the thiophene (B33073) ring with other five-membered heterocycles or modifying the pyridazinone ring. This strategy aims to discover new chemical entities with improved pharmacological properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile, while still potentially falling under the umbrella of a broad patent.
The increasing number of patent applications for fused heterocyclic systems in recent years also indicates a trend towards exploring more complex and three-dimensional chemical structures. nih.gov These complex scaffolds can offer novel interactions with biological targets and may lead to the discovery of drugs with new mechanisms of action. The development of tricyclic pyridazinone-based molecules with a wide range of pharmacological effects is a testament to this trend. nih.gov
Finally, as the field of personalized medicine advances, there is a potential for future patenting strategies to include claims related to the use of these compounds in specific patient populations, identified by biomarkers. This would align with the development of targeted therapies and the increasing understanding of the genetic basis of diseases.
Q & A
Q. Methodological Tip :
- Use LiHMDS for directed deprotonation to avoid rearrangement byproducts.
- Monitor reaction progress via <sup>1</sup>H NMR to track shifts in methyl resonances (e.g., δ 2.55 → 1.86 after alkylation) .
How can analytical techniques resolve discrepancies in structural characterization of 4-phenylthieno[2,3-d]pyridazin-7(6H)-one derivatives?
Advanced Research Focus
Discrepancies often arise in distinguishing regioisomers or confirming substitution patterns. A combined approach is essential:
- X-ray crystallography : Resolves absolute configuration, as shown for related compounds (R-factor = 0.082) .
- NMR spectroscopy : Compare chemical shifts of methyl groups or aromatic protons. For example, alkylation shifts C(4)-methyl from δ 2.21 (mono-alkylated) to δ 1.86 (di-alkylated) .
- Elemental analysis : Validate purity (e.g., C 48.74%, H 4.82%, N 14.07% vs. calculated values) .
Q. Advanced SAR Methodology :
Q. Mitigation Strategies :
- Alternative oxidants : Use MnO2 or DDQ for milder conditions.
- Protecting groups : Block reactive hydroxyls before oxidation .
What in vivo pharmacokinetic challenges are anticipated for this compound-based therapeutics?
Advanced Research Focus
While in vivo data for this specific scaffold is limited, related pyridazinones face:
Q. Methodological Solutions :
- Prodrug design : Phosphorylate hydroxyl groups to enhance solubility.
- Nanoformulation : Use liposomal encapsulation to improve half-life .
How can conflicting data on synthetic yields or biological potencies be reconciled in published studies?
Advanced Research Focus
Contradictions often stem from:
- Reagent purity : Hydrazine hydrate quality affects cyclocondensation yields .
- Cell line variability : Antiproliferative IC50 values differ between HL-60 vs. HeLa cells .
Q. Resolution Workflow :
Replicate conditions using standardized reagents.
Validate biological assays with positive controls (e.g., doxorubicin for cytotoxicity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
